molecular formula C13H8ClFO2 B105424 4'-Chloro-5-fluoro-2-hydroxybenzophenone CAS No. 62433-26-5

4'-Chloro-5-fluoro-2-hydroxybenzophenone

Cat. No. B105424
CAS RN: 62433-26-5
M. Wt: 250.65 g/mol
InChI Key: AYBQWBCUAWOLCT-UHFFFAOYSA-N
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Description

4'-Chloro-5-fluoro-2-hydroxybenzophenone is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are mentioned, which can provide insights into the properties and reactivity of 4'-Chloro-5-fluoro-2-hydroxybenzophenone. For instance, compounds with chloro and fluoro substituents on a benzene ring are often used as intermediates in the synthesis of more complex molecules, as seen in the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic compounds .

Synthesis Analysis

The synthesis of compounds related to 4'-Chloro-5-fluoro-2-hydroxybenzophenone often involves multistep reactions, starting from commercially available substrates. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material for the preparation of various nitrogenous heterocycles . Similarly, the synthesis of 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid involves bromination, methylation, Suzuki coupling, and hydrolysis . These methods could potentially be adapted for the synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 4'-Chloro-5-fluoro-2-hydroxybenzophenone would likely exhibit characteristics similar to those of related compounds. For instance, the presence of electron-withdrawing groups such as chloro and fluoro substituents can affect the electron density distribution within the molecule, influencing its reactivity and interaction with other molecules . The hydroxy group would contribute to the molecule's ability to form hydrogen bonds, potentially affecting its solubility and crystallinity.

Chemical Reactions Analysis

Compounds with chloro, fluoro, and hydroxy groups are known to participate in various chemical reactions. The chloro substituent can be replaced by other groups in nucleophilic substitution reactions, as seen in the immobilization of 4-Chloro-2-fluoro-5-nitrobenzoic acid on Rink resin . The hydroxy group can be involved in condensation reactions or serve as a reactive site for further functionalization. The presence of a nitro group, as in related compounds, can be reduced to an amine, which can then undergo cyclization to form heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Chloro-5-fluoro-2-hydroxybenzophenone can be inferred from related compounds. For example, the presence of halogen substituents typically increases the density and boiling point of the compound . The hydroxy group would contribute to the compound's solubility in polar solvents and could also affect its melting point. Analytical techniques such as high-performance liquid chromatography (HPLC) can be used to determine the purity and concentration of such compounds, as demonstrated for 3,4-Dimethoxy-4'-chloro-dibenzophenone .

Scientific Research Applications

Radioligand Synthesis

A study by Vos and Slegers (1994) discusses the synthesis of a compound related to 4'-Chloro-5-fluoro-2-hydroxybenzophenone, which was developed as a potential radioligand for the GABA receptor in the brain. This study highlights the compound's application in neuroscience research, particularly for brain imaging and the study of neurological functions.

Optical and Electronic Properties

A 2017 study by Pegu et al. investigates the electronic, vibrational, and nonlinear optical properties of a similar compound, 4-fluoro-4-hydroxybenzophenone (Pegu et al., 2017). This research is significant for understanding the opto-electronic behavior of these compounds, which is crucial for the development of materials in optics and electronics.

Intermolecular Interactions Analysis

Shukla et al. (2014) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, which included derivatives of 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Their study provided insights into the nature of intermolecular interactions in these compounds (Shukla et al., 2014).

High-Performance Polymers

Research by Xiao et al. (2003) involved the synthesis and characterization of a fluorinated phthalazinone monomer, which was derived from a compound structurally similar to 4'-Chloro-5-fluoro-2-hydroxybenzophenone. This study is significant for the development of high-performance polymers with applications in engineering plastics and membrane materials (Xiao et al., 2003).

Synthesis of Heterocyclic Scaffolds

Křupková et al. (2013) used a compound structurally related to 4'-Chloro-5-fluoro-2-hydroxybenzophenone for the synthesis of various heterocyclic scaffolds. This research is crucial for the development of new compounds in drug discovery, demonstrating the versatility of these compounds in synthesizing biologically active molecules (Křupková et al., 2013).

Water Sample Analysis

Negreira et al. (2009) developed a method using 2-hydroxybenzophenone derivatives, similar to 4'-Chloro-5-fluoro-2-hydroxybenzophenone, for the determination of UV absorbers in environmental water samples. This research is vital for environmental monitoring and analysis (Negreira et al., 2009).

Safety And Hazards

4’-Chloro-5-fluoro-2-hydroxybenzophenone is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBQWBCUAWOLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211476
Record name 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-5-fluoro-2-hydroxybenzophenone

CAS RN

62433-26-5
Record name (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62433-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062433265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-chloro-5-fluoro-2-hydroxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WN Suhery, D Mudhakir, YC Sumirtapura… - Medical Principles and …, 2022 - karger.com
… Innovator product (the generic version of Fibricor®) was purchased from Halton Laboratories, and 4′-chloro-5-fluoro-2-hydroxybenzophenone (CFHB) and blank human plasma were …
Number of citations: 8 karger.com
A Kleemann, J Martens - Liebigs Annalen der Chemie, 1982 - Wiley Online Library
… NHZ, is prepared from 4-chloro-5'-fluoro-2'-hydroxybenzophenone (1) and 4-aminobutanamide …

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